alpha-Methylhistamine dihydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
28814-35-9 |
|---|---|
Molecular Formula |
C6H13Br2N3 |
Molecular Weight |
287.00 g/mol |
IUPAC Name |
1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide |
InChI |
InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |
InChI Key |
RWHNAAABSGVRDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CN1)N.Br.Br |
Origin of Product |
United States |
Historical Context of Histamine Receptor Research and Ligand Development
The journey to understanding histamine's multifaceted roles began over a century ago. Following its initial description, histamine (B1213489) was recognized for its powerful effects, but the mechanisms behind these actions remained unclear. nih.gov Early research led to the development of the first "antihistamines," which could block some of histamine's effects, such as those seen in allergic reactions. researchgate.netkarger.com However, these drugs were ineffective against other known actions of histamine, like the stimulation of gastric acid secretion. nih.gov This discrepancy led to the pivotal hypothesis by Ash and Schild in 1966 that more than one type of histamine receptor must exist. nih.gov
This hypothesis was confirmed with the work of Sir James Black and his team, who developed ligands that selectively targeted a second histamine receptor, which they named the H₂ receptor. The original antihistamines were then retrospectively classified as H₁ receptor antagonists. researchgate.net This breakthrough revolutionized the treatment of peptic ulcers and firmly established the concept of histamine receptor subtypes. nih.gov
The quest for further receptor subtypes continued, leading to the discovery of the H₃ receptor in 1983 by a team at the French National Institute of Health and Medical Research (INSERM). nih.gov They observed that histamine could inhibit its own release from neurons in the brain, an effect not blocked by H₁ or H₂ antagonists. nih.gov To properly study this new receptor, a selective agonist was needed. This led to the development of (R)-alpha-methylhistamine, which was identified as the first potent and selective H₃ receptor agonist, capitalizing on the receptor's marked stereoselectivity. researchgate.net Subsequently, a fourth subtype, the H₄ receptor, was discovered, primarily expressed on cells of the immune system. researchgate.net The development of selective ligands for each receptor subtype, such as alpha-methylhistamine (B1220267) for the H₃ receptor, has been indispensable for characterizing their distinct physiological functions. nih.gov
Significance of Selective Histamine Receptor Agonists in Neurobiological and Immunological Studies
Selective histamine (B1213489) receptor agonists are invaluable pharmacological tools that allow for the precise investigation of the roles of individual histamine receptor subtypes. Alpha-methylhistamine (B1220267), particularly its (R)-enantiomer, has been instrumental in elucidating the functions of the H₃ and H₄ receptors in the nervous and immune systems.
In neurobiology, the H₃ receptor functions primarily as a presynaptic autoreceptor on histamine-releasing neurons in the central nervous system (CNS), inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various key neurotransmitters, including serotonin. oup.com By using (R)-alpha-methylhistamine to selectively activate H₃ receptors, researchers have been able to study the downstream effects of this modulation on processes like cognition, sleep-wake cycles, and memory. nih.gov For instance, studies have shown that activation of the H₃ receptor can influence memory retention. nih.govtargetmol.com
In immunology, the discovery of the H₄ receptor on immune cells, such as eosinophils and mast cells, opened a new frontier in understanding histamine's role in inflammation and allergy, beyond the classical H₁ receptor-mediated effects. nih.govnih.gov (R)-alpha-methylhistamine, while primarily an H₃ agonist, also demonstrates activity at the H₄ receptor, stimulating processes like eosinophil shape change. This has made it a useful probe to explore the function of H₄ receptors in immune cell migration and the amplification of immune responses, highlighting its potential as a target for inflammatory conditions. nih.gov
Enantiomeric Considerations: R Alpha Methylhistamine Dihydrobromide and S + Alpha Methylhistamine Dihydrobromide in Research
Agonistic Activity at Histamine H3 Receptors
(R)-alpha-methylhistamine demonstrates high-affinity binding and functional agonism at the histamine H3 receptor, which is primarily located in the central nervous system and modulates the release of various neurotransmitters. wikipedia.org
Receptor Binding Kinetics and Affinity Studies
Binding assays are crucial for determining the affinity of a ligand for its receptor. These studies typically use radiolabeled compounds to measure the binding of a ligand to cell membranes expressing the receptor of interest.
The dissociation constant (Kd) and inhibition constant (Ki) are key metrics of receptor affinity. A lower value for these constants indicates a higher binding affinity. Saturation binding studies using radiolabeled (R)-alpha-[3H]methylhistamine with rat brain membranes have revealed a single class of high-affinity binding sites. nih.gov
Kinetic studies have further elucidated the binding process, suggesting that (R)-alpha-[3H]methylhistamine interacts with the H3 receptor in a manner that can be modeled by two classes of sites—one with a fast on-and-off rate and another with a slow rate. nih.gov This may indicate that the receptor exists in two distinct conformations. nih.gov
| Parameter | Value | Assay Conditions | Reference |
|---|---|---|---|
| Kd | 0.68 nM | Saturation binding with (R)-alpha-[3H]methylhistamine in rat brain membranes | nih.gov |
Potency and Efficacy in H3 Receptor Activation
Beyond binding, the functional activity of alpha-methylhistamine as an agonist is determined by its potency and efficacy in activating the H3 receptor. Potency is often measured by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.
Studies have shown that (R)-alpha-methylhistamine potently activates H3 receptors, leading to various downstream effects, such as the inhibition of neurotransmitter release. nih.gov For instance, it has been demonstrated to inhibit the release of norepinephrine (B1679862) and dopamine (B1211576) in rat brain slices, an effect that is blocked by H3 receptor antagonists like thioperamide (B1682323). nih.gov
The potency of (R)-alpha-methylhistamine can vary depending on the specific H3 receptor isoform being studied. Research has indicated that H3 receptor agonists, including (R)-alpha-methylhistamine, exhibit greater potency at the H3(365) receptor isoform compared to the H3(445) isoform in both binding and functional assays. nih.gov
Selectivity Profiles Across Histamine Receptor Subtypes
A critical aspect of a receptor ligand's pharmacological profile is its selectivity for its target receptor over other related receptors. Alpha-methylhistamine is valued for its selectivity for the H3 receptor compared to the H1 and H2 subtypes.
Discrimination from Histamine H1 Receptors
The histamine H1 receptor is primarily involved in allergic responses. wikipedia.org (R)-alpha-methylhistamine displays significantly reduced activity at H1 receptors. Functional studies confirm this selectivity; for example, the inhibitory effects of (R)-alpha-methylhistamine on acetylcholine (B1216132) release are prevented by an H3 antagonist but not by an H1 antagonist. nih.gov Similarly, its inhibition of dopamine release is not blocked by H1 receptor antagonists. nih.gov
Discrimination from Histamine H2 Receptors
The histamine H2 receptor is mainly responsible for regulating gastric acid secretion. wikipedia.org Similar to its profile at H1 receptors, (R)-alpha-methylhistamine shows markedly lower activity at H2 receptors. Its effects on neurotransmitter release are not reversed by H2 receptor antagonists like cimetidine. nih.govnih.gov This high degree of selectivity for the H3 receptor over both H1 and H2 receptors has established (R)-alpha-methylhistamine as a valuable pharmacological tool for studying H3 receptor function.
| Receptor Subtype | Activity/Binding | Reference |
|---|---|---|
| Histamine H1 Receptor | Highly reduced activity | |
| Histamine H2 Receptor | Highly reduced activity | |
| Histamine H3 Receptor | Potent agonist with high affinity | guidetopharmacology.orgnih.gov |
Discrimination from Histamine H4 Receptors and Comparative Selectivity
Alpha-methylhistamine is a histamine agonist that demonstrates marked selectivity for the H3 receptor subtype. wikipedia.org Its pharmacological profile is characterized by a high affinity for the H3 receptor, while its affinity for the H4 receptor is dramatically lower. nih.govnih.gov This significant difference in binding affinity allows it to be used as a tool to discriminate between these two receptor subtypes in research settings.
The introduction of a methyl group at the alpha position of the histamine side chain is a key structural feature responsible for this selectivity. While histamine derivatives with methyl substitutions in the α, β, or Nα position of the side chain generally retain nanomolar potency at the H3 receptor, their affinity for the H4 receptor is substantially decreased. nih.govnih.gov Specifically, (R)-α-methylhistamine exhibits a potent and high-affinity interaction with the H3 receptor, displaying over 200-fold selectivity for H3 over H4 receptors. This compound acts as an agonist at both H3 and H4 receptors, though its potency at the H4 receptor is several hundred times lower. nih.govresearchgate.net For instance, it stimulates H4 receptor-mediated eosinophil shape change, but at higher concentrations (EC50 = 66 nM) than required for H3 receptor activation.
This pronounced selectivity contrasts with other ligands, such as the classic H3 antagonist thioperamide, which also binds to the H4 receptor, acting as a dual H3/H4 receptor antagonist. nih.govfrontiersin.org The distinct structure-activity relationships of histamine derivatives at H3 and H4 receptors have been crucial for the identification of such selective compounds. nih.govnih.gov
| Compound | Primary Receptor Target(s) | Selectivity Profile |
|---|---|---|
| (R)-α-Methylhistamine | H3 | High affinity H3 agonist with >200-fold selectivity over H4 receptors. |
| Thioperamide | H3 / H4 | Potent H3 antagonist and H4 inverse agonist with similar Ki values for both receptors. nih.gov |
| (±)-α,β-dimethylhistamine | H3 | Potent and selective H3 agonist with dramatically decreased affinity at the H4 receptor. nih.govnih.gov |
Comparative Analysis with Other Histamine Receptor Ligands
Agonists and Antagonists
The pharmacological landscape of histamine receptors is defined by a variety of agonists and antagonists, each with differing selectivity profiles. Alpha-methylhistamine's high selectivity for the H3 receptor becomes clearer when compared with other ligands. wikipedia.org
For instance, 4-methylhistamine (B1206604) (4-MeHA), traditionally known for its H2 selectivity, is now considered a potent and selective H4 receptor agonist. nih.govnih.govnih.gov It has a high affinity for the H4 receptor (Ki = 7.0 ± 1.2 nM) but a very low potency at H1 and H3 receptors. nih.govnih.gov In contrast, Nα-methylhistamine is a potent agonist at both H2 and H3 receptors. nih.govnih.gov
On the antagonist side, the landscape is equally diverse. Thioperamide and clobenpropit (B1669187) are classic H3 receptor antagonists that were later found to also possess significant affinity for the H4 receptor. researchgate.netnih.gov Thioperamide, for example, acts as an antagonist at H3 receptors and an inverse agonist at H4 receptors. nih.gov The development of compounds like JNJ 7777120 provided the first potent and highly selective H4 receptor antagonist, which has become an essential tool for studying the physiological role of the H4 receptor without the confounding effects of H3 receptor interaction. frontiersin.org This contrasts with (R)-α-methylhistamine, which, despite its H3 selectivity, is not an antagonist but an agonist. ebi.ac.uk
| Ligand | Type | Primary Receptor Target(s) | Notes |
|---|---|---|---|
| (R)-α-Methylhistamine | Agonist | H3 | Highly potent and selective for H3 over H4. wikipedia.orgnih.gov |
| 4-Methylhistamine | Agonist | H4 (also H2) | Considered a potent and selective H4 agonist. nih.govnih.govfrontiersin.org |
| Nα-Methylhistamine | Agonist | H3, H2 | Potent agonist at both H2 and H3 receptors. nih.govnih.gov |
| Dimaprit | Agonist | H2 | Selective H2 receptor agonist. nih.gov |
| Thioperamide | Antagonist/Inverse Agonist | H3 / H4 | H3 antagonist and H4 inverse agonist. frontiersin.org |
| JNJ 7777120 | Antagonist | H4 | The first potent and selective H4 antagonist. frontiersin.org |
| Cimetidine | Antagonist | H2 | Selective H2 receptor antagonist. youtube.com |
Enantiomeric Differences in Receptor Affinity and Activity
A significant aspect of alpha-methylhistamine's pharmacology is the marked stereoselectivity exhibited by its enantiomers, (R)-α-methylhistamine and (S)-α-methylhistamine. Chiral α-branched histamine analogues show distinct stereoselectivity at both H3 and H4 receptors, with a general preference for the enantiomer having a configuration equivalent to L-histidine. nih.govnih.gov
At the human H3 receptor, (R)-α-methylhistamine is substantially more potent than its (S)-counterpart. Research has shown the (R)-enantiomer to be 17-fold more potent than the (S)-enantiomer at the H3 receptor. nih.gov The potencies of the two enantiomers relative to histamine were found to be 611% for (R)-α-methylhistamine and 37% for (S)-α-methylhistamine, highlighting the clear preference of the H3 receptor for the (R) configuration. nih.gov This makes (R)-α-methylhistamine a highly potent and selective H3-receptor agonist. nih.gov
While this stereoselectivity is pronounced at the H3 receptor, the distinction can be different at the H4 receptor, indicating that the two receptors have different requirements for recognizing chiral compounds. nih.gov Although both enantiomers have a dramatically reduced affinity for the H4 receptor compared to the H3 receptor, the preference for the (R)-enantiomer is a defining characteristic of its interaction with the H3 receptor. nih.govnih.gov
G-Protein Coupling and Downstream Signaling Pathways
Alpha-methylhistamine primarily exerts its effects by acting as a potent and selective agonist at the histamine H3 receptor (H3R). The H3R is a member of the G protein-coupled receptor (GPCR) superfamily, which are characterized by their seven-transmembrane structure. mdpi.com The specific interactions of alpha-methylhistamine with the H3R initiate a cascade of intracellular events that define its pharmacological profile.
Upon binding of alpha-methylhistamine to the H3 receptor, the receptor undergoes a conformational change that facilitates its coupling to inhibitory heterotrimeric G proteins of the Gi/o family. researchgate.net This family includes Gi1, Gi2, Gi3, Go, and Gz proteins. This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein. Consequently, the GTP-bound α-subunit (Gαi/o) dissociates from the βγ-subunit complex (Gβγ). researchgate.net Both the dissociated Gαi/o-GTP and the Gβγ complex are then free to interact with and modulate the activity of various downstream effector proteins, initiating the intracellular signaling cascade. researchgate.net The histamine H3 and H4 receptors are known to couple with Gi/Go proteins, in contrast to the H1 receptor which pairs with Gq/11 proteins and the H2 receptor which couples to Gs proteins. researchgate.netnih.gov
| Histamine Receptor Subtype | Primary G-Protein Coupled | Reference |
|---|---|---|
| H1 Receptor | Gq/11 | researchgate.net |
| H2 Receptor | Gs | researchgate.netnih.gov |
| H3 Receptor (Target of alpha-Methylhistamine) | Gi/o | researchgate.net |
| H4 Receptor | Gi/o | researchgate.net |
A primary consequence of H3 receptor activation by alpha-methylhistamine and subsequent Gi/o protein activation is the inhibition of the enzyme adenylyl cyclase (AC). researchgate.net The activated Gαi/o subunit directly binds to and inhibits adenylyl cyclase, which is responsible for the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.org This inhibition leads to a decrease in the intracellular concentration of cAMP. researchgate.net
Cyclic AMP is a crucial second messenger that regulates a multitude of cellular processes by activating protein kinase A (PKA) and other downstream targets. wikipedia.org By reducing cAMP levels, alpha-methylhistamine effectively dampens signaling pathways that are dependent on this messenger. It is important to note that while the defining action of alpha-methylhistamine as an H3 agonist is the inhibition of adenylyl cyclase, some studies in specific tissues have shown that other methylated histamine derivatives can stimulate cAMP formation, typically through interaction with H2 receptors. nih.gov For instance, in a cell-free system from guinea pig gastric mucosa, Nα-methylhistamine was found to stimulate the formation of cyclic AMP. nih.gov However, studies using the specific H3 agonist (R)-alpha-methylhistamine in bovine adrenal medullary cells showed it had no effect on cAMP levels by itself, highlighting the receptor and tissue-specific nature of these responses. nih.gov The primary mechanism associated with H3 receptor agonism remains the inhibition of adenylyl cyclase. researchgate.net
Intracellular Signaling Cascades
The activation of H3 receptors by alpha-methylhistamine triggers complex intracellular signaling cascades beyond the modulation of adenylyl cyclase. These pathways are critical in mediating the diverse physiological effects of this compound.
The activation of Protein Kinase C (PKC) is a known downstream event of histamine receptor signaling, particularly for the Gq-coupled H1 receptor. mdpi.com Activation of H1 receptors by histamine leads to a Gq protein/Ca2+/PKC-dependent pathway. mdpi.com Specific isoforms, such as PKC alpha, have been implicated in the inhibition of histamine-stimulated adenylyl cyclase activity in certain cell lines. nih.gov Furthermore, studies have demonstrated that histamine can induce the phosphorylation of PKCδ at specific residues, such as Tyr311 and Thr505, which is involved in the up-regulation of H1 receptor gene expression. nih.gov In sepsis models, extracellular histones have been shown to induce the activation of PKCα, leading to the phosphorylation of cardiac troponin I and contributing to cardiac dysfunction. mdpi.com While the link between H3 receptor activation by alpha-methylhistamine and the direct phosphorylation of specific PKC isoforms is less extensively characterized than for H1 receptors, the dissociation of the Gβγ subunit from the Gi/o protein can activate phospholipase C (PLC), which in turn can lead to the activation of certain PKC isoforms.
The mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate cellular processes such as proliferation, differentiation, and survival. nih.gov The extracellular signal-regulated kinase (ERK1/2) pathway is one of the most well-characterized MAPK cascades. arvojournals.org Histamine receptor activation is known to modulate this pathway. For example, H2 receptor agonists can stimulate the Ras/MEK/ERK pathway, while signaling through H1 and H4 receptors can also induce the phosphorylation of ERK. nih.govresearchgate.net The activation of the H3 receptor by alpha-methylhistamine also influences the MAPK/ERK pathway. The Gi/o pathway activated by H3 receptors can modulate ERK signaling through mechanisms involving the Gβγ subunits, which can activate Ras and subsequently the Raf-MEK-ERK cascade. arvojournals.orgnih.gov This signaling can lead to the phosphorylation and activation of ERK1/2, which then translocates to the nucleus to regulate the activity of numerous transcription factors, thereby altering gene expression. elabscience.com
| Receptor Subtype | Effect on MAPK/ERK Pathway | Mediating Factors | Reference |
|---|---|---|---|
| H1 Receptor | Activation/Phosphorylation of ERK | PKCδ | nih.gov |
| H2 Receptor | Stimulation of Ras/MEK/ERK | Crosstalk with PI3K/Akt pathway | nih.gov |
| H3 Receptor (via alpha-Methylhistamine) | Modulation of ERK | Gi/o protein (Gβγ subunits) | nih.gov |
| H4 Receptor | Activation/Phosphorylation of ERK | - | researchgate.net |
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade that governs cell survival, growth, and metabolism. cellsignal.com The activation of this pathway is known to be influenced by histamine receptor signaling. For instance, histamine and 4-methylhistamine have been shown to induce the phosphorylation of Akt in human mast cells through H1 and H4 receptors. researchgate.net Conversely, activation of the H2 receptor has been demonstrated to inhibit the PI3K/Akt/mTOR pathway in certain cell types. nih.gov
Activation of the H3 receptor by alpha-methylhistamine can also modulate the PI3K/Akt pathway. The Gβγ subunits, released following the activation of the Gi/o protein, can directly activate class IB PI3K (p110γ). researchgate.net This activation leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). mdpi.com PIP3 acts as a docking site for proteins containing pleckstrin-homology (PH) domains, such as Akt (also known as protein kinase B) and its upstream activator PDK1. cellsignal.com This recruitment to the plasma membrane results in the phosphorylation and activation of Akt, which then phosphorylates a wide array of downstream substrates to regulate various cellular functions. cellsignal.commdpi.com
Involvement of Calmodulin-Dependent Protein Kinase II (CaMKII) and Phospholipase A2 (PLA2)
The signaling cascades initiated by histamine receptor activation, including by agonists such as alpha-Methylhistamine, can involve downstream effectors like Calmodulin-Dependent Protein Kinase II (CaMKII) and Phospholipase A2 (PLA2). Histamine-mediated intracellular calcium signaling is a prerequisite for the activation of CaMKII. mdpi.com Research in lung cancer cells has demonstrated that histamine stimulation enhances the expression of lamin-A/C, a nuclear envelope protein, and this process is dependent on the subsequent activation of CaMKII. mdpi.com CaMKII is a serine/threonine-specific protein kinase that plays a crucial role in synaptic plasticity and is activated by an increase in intracellular Ca2+ concentration. wikipedia.orgnih.gov This activation is triggered when intracellular calcium binds to calmodulin, which then activates CaMKII. nih.gov
Phospholipase A2 (PLA2) enzymes are also implicated in histamine-related signaling. These enzymes catalyze the hydrolysis of phospholipids (B1166683) to produce free fatty acids, such as arachidonic acid, and lysophospholipids. nih.gov The activation of PLA2 is considered a key step in the process of histamine release from human basophils. nih.gov While direct studies detailing the specific modulation of CaMKII and PLA2 by alpha-Methylhistamine are limited, the established role of histamine in activating these pathways provides a framework for its potential mechanism. As a histamine receptor agonist, its activity is expected to influence these calcium-dependent enzymatic systems.
Receptor Complex Formation and Protein-Protein Interactions
Significant evidence points to a direct physical and functional interaction between the histamine H3 receptor (H3R) and the dopamine D2 receptor (D2R). nih.govmdpi.com These receptors are co-expressed in spiny projection neurons (SPNs) within the striatum. nih.govresearchgate.net Biochemical studies and proximity ligation assays have confirmed the existence of H3R-D2R heteromeric complexes in the mouse striatum. nih.govnih.gov
The activation of the H3 receptor by the selective agonist R-(-)-α-methylhistamine dihydrobromide has been shown to modulate D2R-dependent signaling and behaviors. nih.gov Specifically, H3R activation mitigates locomotor activity and stereotypic behaviors induced by D2R agonists. nih.govresearchgate.net This interaction is not merely additive but involves a cross-regulation between the two receptors within the heteromer. For instance, stimulating H3 receptors with agonists like R-α-methylhistamine can decrease the affinity of D2 receptors for their own agonists. nih.gov
A key aspect of this interaction is its reliance on a β-arrestin 2-dependent mechanism. nih.gov β-arrestins are intracellular proteins that can regulate G protein-coupled receptor (GPCR) signaling. nih.govfrontiersin.org In the context of the H3R-D2R complex, treatment with an H3R agonist was found to modulate the Akt-glycogen synthase kinase 3 beta (GSK3β) signaling pathway in response to D2R activation. This modulation was specifically dependent on β-arrestin 2 and occurred in D2R-expressing SPNs. nih.gov This demonstrates a sophisticated level of signal integration where the H3R, when activated by agonists like alpha-Methylhistamine, utilizes a β-arrestin 2-dependent pathway to influence the downstream signaling of a physically associated D2 receptor.
| Receptor Complex | Key Agonist | Location | Observed Effect of H3R Activation | Signaling Mechanism |
|---|---|---|---|---|
| Histamine H3 Receptor - Dopamine D2 Receptor (H3R-D2R) | R-(-)-α-methylhistamine | Mouse Striatum (Spiny Projection Neurons) | Mitigation of D2R agonist-induced locomotor activity; Decreased D2R affinity for agonists. nih.govnih.gov | β-arrestin 2-dependent modulation of Akt-GSK3β pathway. nih.gov |
Effects on Intracellular Ion Homeostasis (e.g., Calcium Mobilization)
Histamine receptor activation is a well-established trigger for the mobilization of intracellular calcium (Ca2+). nih.govfrontiersin.org This process is primarily initiated by the binding of histamine to H1 receptors, which are Gq-protein-coupled receptors. frontiersin.org Activation of the H1 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol-1,4,5-trisphosphate (InsP3) and diacylglycerol. frontiersin.org
InsP3 then binds to its receptors (InsP3R) on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol. frontiersin.org This initial release of calcium from intracellular stores can occur even in the absence of extracellular calcium. nih.govresearchgate.net Studies in human bronchial smooth muscle cells and HeLa cells have shown that histamine induces a rapid, transient increase in intracellular Ca2+ concentration in a dose-dependent manner. nih.govnih.gov Following the initial peak, the calcium signal can be sustained by the influx of extracellular calcium or manifest as a series of oscillations. frontiersin.org
While alpha-Methylhistamine is a potent H3 receptor agonist, the broader family of histamine agonists demonstrates a clear and significant impact on intracellular calcium homeostasis. The depletion of intracellular Ca2+ stores with agents like thapsigargin (B1683126) prevents further calcium mobilization by histamine, confirming that the release from these stores is the primary initiating event. nih.govresearchgate.net
| Agonist | Receptor Involved | Primary Signaling Pathway | Source of Calcium | Observed Cellular Response |
|---|---|---|---|---|
| Histamine | H1 Receptor | PLC → InsP3 | Release from intracellular stores (Endoplasmic Reticulum). nih.govfrontiersin.org | Transient increase in cytosolic Ca2+ concentration. nih.gov |
Neuropharmacological Research Applications in Animal Models
Modulation of Central Neurotransmitter Systems
Alpha-Methylhistamine (B1220267), as a selective H3 receptor agonist, has been instrumental in understanding the intricate interplay between the histaminergic system and other major neurotransmitter systems in the brain.
The histamine (B1213489) H3 receptor functions as a presynaptic autoreceptor, and its activation by agonists like (R)-alpha-methylhistamine leads to the inhibition of histamine synthesis and release from histaminergic neurons. This feedback mechanism is crucial for regulating the activity of the histaminergic system throughout the brain. The turnover of histamine, which reflects the rate of its synthesis and release, varies significantly across different brain regions in animal models such as rats.
Studies measuring histamine turnover have revealed a wide range of activity in various brain areas. For instance, the hypothalamus exhibits a high rate of histamine turnover, consistent with the location of histaminergic neuron cell bodies in the tuberomammillary nucleus. In contrast, regions like the cerebellum show a much lower turnover rate. The administration of (R)-alpha-methylhistamine is expected to decrease these turnover rates by acting on the H3 autoreceptors.
| Brain Region | Histamine Turnover Rate (nmol/g/h) |
|---|---|
| Hypothalamus | 1.33 |
| Caudate Nucleus | 0.62 |
| Frontal Cortex | 0.45 |
| Hippocampus | 0.28 |
| Cerebellum | 0.029 |
This table presents the baseline histamine turnover rates in various regions of the rat brain. The application of alpha-Methylhistamine would lead to a reduction in these values due to its agonistic activity at H3 autoreceptors. nih.gov
Research has demonstrated a significant interaction between the histaminergic and dopaminergic systems, with H3 receptors playing a key modulatory role. Specifically, studies have shown that stimulation of H3 receptors can influence the function of dopamine (B1211576) D1 and D2 receptors, particularly in the striatum and substantia nigra, brain regions critical for motor control and reward.
In animal models, the activation of H3 receptors by agonists such as (R)-alpha-methylhistamine has been found to decrease the affinity of dopamine D2 receptors for dopamine agonists. This suggests a direct or indirect interaction between these two receptor systems. This modulation of dopaminergic neurotransmission by the histaminergic system has implications for understanding the pathophysiology of disorders like Parkinson's disease and schizophrenia, where dopamine signaling is dysregulated.
| Condition | Dopamine D2 Receptor Agonist Affinity |
|---|---|
| Control | Normal |
| With (R)-alpha-methylhistamine | Decreased |
This table illustrates the qualitative effect of the H3 receptor agonist (R)-alpha-methylhistamine on the binding affinity of dopamine D2 receptor agonists in animal brain tissue. This indicates a heteroreceptor interaction between H3 and D2 receptors.
Alpha-Methylhistamine has been utilized to investigate the influence of the histaminergic system on cholinergic neurotransmission. Studies in guinea pigs have shown that (R)-alpha-methylhistamine can inhibit vagally-mediated contraction of the trachea, an effect that is not blocked by H1 or H2 receptor antagonists but is prevented by the H3 antagonist thioperamide (B1682323). This suggests that H3 receptors are present on cholinergic nerve terminals in the airways and modulate the release of acetylcholine (B1216132).
Furthermore, research using dual-probe microdialysis in freely moving rats has demonstrated that the administration of (R)-alpha-methylhistamine into the medial septum-diagonal band complex, a key area for cholinergic projections to the hippocampus, results in a decrease in the release of acetylcholine in the hippocampus. This provides direct evidence for the inhibitory modulation of central cholinergic neurons by H3 receptors.
The histaminergic system also interacts with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Studies using brain slices from the rat ventromedial hypothalamus have shown that alpha-Methylhistamine can decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs). This effect is mediated by presynaptic H3 receptors and suggests that histamine, acting through these receptors, can reduce GABA release.
Interestingly, in the entorhinal cortex, alpha-Methylhistamine has been observed to decrease both the frequency and amplitude of sIPSCs, indicating a modulatory role in this brain region as well. The co-release of histamine and GABA from some histaminergic neurons further highlights the complex and intimate relationship between these two neurotransmitter systems.
| Parameter | Effect of (R)-alpha-methylhistamine |
|---|---|
| sIPSC Frequency | Decrease |
| sIPSC Amplitude | No significant change |
This table summarizes the observed effects of the H3 receptor agonist (R)-alpha-methylhistamine on spontaneous inhibitory postsynaptic currents (sIPSCs) in the rat ventromedial hypothalamus, indicating a presynaptic inhibitory action on GABA release.
Investigating Cognitive Functions
The modulation of various neurotransmitter systems by H3 receptors has significant implications for cognitive functions. Alpha-Methylhistamine has been a valuable tool in animal models to explore the role of the histaminergic system in learning and memory.
Studies utilizing the Morris water maze, a test of spatial learning and memory in rodents, have shown that (R)-alpha-methylhistamine can have beneficial effects on memory. While it may not significantly affect the initial acquisition of the task, it has been shown to enhance the recall of spatial information during probe trials. nih.gov
Furthermore, (R)-alpha-methylhistamine has demonstrated the ability to counteract memory deficits induced by the muscarinic acetylcholine receptor antagonist, scopolamine. nih.gov In scopolamine-treated rats, which exhibit impaired performance in the Morris water maze, co-administration of (R)-alpha-methylhistamine can partially or completely reverse this deficit, suggesting a potential interplay between the histaminergic and cholinergic systems in memory processes. nih.gov
In the realm of fear memory, research suggests that activation of H3 receptors can impact the consolidation of fear extinction. While direct data on alpha-Methylhistamine's effect on freezing behavior in fear conditioning is specific, studies with other H3 agonists have indicated that they can hamper the consolidation of fear extinction, suggesting that a reduction in histamine release may be detrimental to this form of learning.
| Treatment Group | Performance in Morris Water Maze (e.g., Escape Latency) |
|---|---|
| Control | Normal Learning and Memory |
| Scopolamine | Impaired Learning and Memory (Increased Escape Latency) |
| Scopolamine + (R)-alpha-methylhistamine | Reversal of Deficit (Decreased Escape Latency) |
This table provides a qualitative summary of the findings from studies investigating the effect of (R)-alpha-methylhistamine on scopolamine-induced memory impairment in the Morris water maze task in rats. nih.gov
Behavioral Phenotyping in Animal Models
The central histaminergic system is understood to play a role in regulating spontaneous locomotion and alertness. The H3 receptor, in particular, is a key target for investigating these effects. Studies involving the administration of (R)-alpha-methylhistamine to mast cell-deficient mice showed that the compound, when given alone, did not produce any significant alteration in locomotor activity. However, when administered sequentially with an inhibitor of histamine synthesis, (S)-alpha-fluoromethylhistidine, a significant decrease in locomotor activity was observed. This supports the hypothesis that the central histaminergic system is involved in the control of spontaneous movement.
| Animal Model | Compound Interaction | Effect on Locomotor Activity |
| Mast Cell-Deficient Mice | (R)-alpha-methylhistamine alone | No significant change. |
| Mast Cell-Deficient Mice | (S)-alpha-fluoromethylhistidine followed by (R)-alpha-methylhistamine | Significant decrease. |
The histaminergic system's role in modulating anxiety-like states is an area of active research. While direct studies on the effects of alpha-methylhistamine in classic anxiety models like the elevated plus-maze or light-dark box were not prominent in the reviewed literature, research on H3 receptor antagonists provides critical context. frontiersin.orgnih.gov These studies frequently use behavioral tests based on the conflict between the innate aversion of rodents to open, brightly lit spaces and their drive to explore novel environments. nih.govwikipedia.orgtaylorandfrancis.comspringernature.com
For instance, studies using the light/dark box test have shown that H3 receptor antagonists can produce anxiogenic-like effects. nih.gov This suggests that the H3 receptor is involved in the modulation of anxiety. Given that alpha-methylhistamine is an H3 receptor agonist, its effects would be expected to oppose those of an antagonist, though further direct research is needed to fully characterize its profile in anxiety-related behaviors.
Dipsogenia, or the sensation of thirst, is a complex physiological process regulated by the central nervous system. Research has implicated brain histamine H3 receptors in the control of drinking behavior.
In preclinical studies using water-replete rats, the intracerebroventricular administration of the H3 receptor agonist (R)-alpha-methylhistamine was found to elicit drinking behavior. This observation suggests a direct role for the activation of central H3 receptors in promoting thirst.
Contributions to Epilepsy and Seizure Research
The brain's histaminergic system is generally considered to have an anticonvulsant role. The H3 receptor, by regulating histamine release, is a key pharmacological target in epilepsy research. While H3 receptor antagonists have been widely studied for their potential anticonvulsant properties, the agonist alpha-methylhistamine has been instrumental in confirming the mechanism of action in these studies.
In animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests, alpha-methylhistamine has demonstrated a pro-convulsant or anti-anticonvulsant effect. meliordiscovery.commeliordiscovery.comscispace.com Specifically, the protective, anticonvulsant effects of various H3 receptor antagonists were reversed or completely eliminated when co-administered with (R)-alpha-methylhistamine. nih.govnih.govmdpi.com This reversal confirms that the anticonvulsant activity of the antagonists is directly mediated by their blockade of the H3 receptor. By activating the H3 receptor, (R)-alpha-methylhistamine restores the inhibition of histamine release, thereby counteracting the beneficial effects of the antagonists and effectively increasing seizure susceptibility. nih.govnih.gov
| Seizure Model | Compound Interaction | Observed Effect | Interpretation |
| Maximal Electroshock (MES) | H3R Antagonist + (R)-alpha-methylhistamine | Reversal of the antagonist's protective effect. nih.govmdpi.com | Confirms H3R blockade is the mechanism of anticonvulsant action. nih.gov |
| Pentylenetetrazole (PTZ) Kindling | H3R Antagonist + an H3-agonist | Reversal of the antagonist's inhibitory effect on seizure development. nih.gov | H3R activation counteracts the protective effects of H3R antagonists. |
Interactions with Antiepileptic Drug Mechanisms
The role of the histamine H3 receptor, and by extension its agonist alpha-methylhistamine, in the context of epilepsy is primarily understood through its opposition to the effects of H3 receptor antagonists. A growing body of research in animal models indicates that H3 receptor antagonists possess anticonvulsant properties. nih.govresearchgate.net The mechanism for this effect is thought to involve the blockade of H3 autoreceptors on histaminergic neurons, which increases the synthesis and release of histamine in the brain. nih.govmdpi.com Elevated levels of neuronal histamine are generally associated with a suppression of seizure activity. nih.gov
In various experimental seizure models, the administration of (R)-alpha-methylhistamine has been shown to counteract or completely abolish the protective effects of these H3 receptor antagonists. mdpi.comnih.govnih.govnih.gov For instance, in studies using the maximal electroshock (MES) seizure model in rodents, the anticonvulsant effect of novel non-imidazole H3 receptor antagonists was reversed when co-administered with (R)-alpha-methylhistamine. nih.govnih.gov This antagonistic relationship demonstrates a clear interaction with antiepileptic mechanisms at the H3 receptor. Activation of the H3 receptor by alpha-methylhistamine effectively negates the therapeutic action of antiepileptic drugs that function as H3 receptor antagonists.
This interaction underscores the principle that while reducing H3 receptor activity is pro-convulsant, activating it with an agonist like alpha-methylhistamine can interfere with the efficacy of H3-targeted antiepileptic strategies.
Table 1: Effect of (R)-alpha-methylhistamine on the Anticonvulsant Activity of H3 Receptor Antagonists in Animal Models
| Seizure Model | H3R Antagonist Studied | Effect of H3R Antagonist Alone | Effect of H3R Antagonist + (R)-alpha-methylhistamine | Animal Model | Reference |
|---|---|---|---|---|---|
| Maximal Electroshock (MES) | Novel non-imidazole H3R antagonist (Compound 4) | Dose-dependent protection against tonic hind limb extension | Protective effect was completely abolished | Rats | nih.gov |
| Maximal Electroshock (MES) | Imidazole-based H3R antagonist (Compound 2-18) | Dose-dependent protection against convulsion | Protective action was reversed | Mice | nih.gov |
| Maximal Electroshock (MES) | Novel H3R antagonist (Compound I) | Antiseizure activity | Antiseizure activity completely vanished | Mice | mdpi.com |
| Pilocarpine-Induced Status Epilepticus | Novel H3R antagonist (Compound E177) | Neuroprotective effects | Protective effects were abrogated | Rats | nih.gov |
Neuroprotective and Neurotoxicological Research Paradigms
Alpha-methylhistamine has been utilized in animal and in vitro models to investigate the role of the H3 receptor in excitotoxicity, a pathological process involving the overactivation of excitatory amino acid receptors like the N-methyl-D-aspartate (NMDA) receptor. Research indicates that activation of the H3 receptor can exacerbate neuronal damage in excitotoxic conditions.
In models of ischemia, which involves an excitotoxic component, pretreatment with an H3 receptor agonist like alpha-methylhistamine has been shown to aggravate delayed neuronal death. nih.gov This suggests that under conditions of excessive glutamate (B1630785) release, concurrent H3 receptor activation is detrimental to neuronal survival.
Further evidence comes from studies where H3 receptor antagonists have shown neuroprotective effects against NMDA-induced neuronal damage. mdpi.com In cultured cortical neurons, the neuroprotective effects of the H3 antagonist thioperamide against NMDA-induced excitotoxicity were reversed by the H3 receptor agonist (R)-alpha-methylhistamine. This finding directly implicates H3 receptor activation in potentiating excitotoxic cell death pathways.
In the context of acute brain injury, such as ischemic stroke and traumatic brain injury (TBI), the activation of H3 receptors appears to be a detrimental factor. Research in animal models consistently demonstrates that H3 receptor antagonists are neuroprotective, while H3 receptor activation can worsen outcomes.
Studies on cerebral ischemia have found that H3 receptors aggravate the resulting brain injury through histamine-independent mechanisms. zju.edu.cn The H3 agonist alpha-methylhistamine was shown to significantly worsen delayed neuronal death following ischemia in rats. nih.gov Conversely, H3 receptor antagonism or genetic knockout of the receptor was found to protect against ischemia-reperfusion injury. zju.edu.cnnih.gov
Similarly, in models of traumatic brain injury, H3 receptor antagonism has been shown to alleviate neurological injury and promote neurogenesis in the recovery phase. nih.govfrontiersin.org TBI itself can alter the expression and binding density of H3 receptors in brain regions like the cortex and thalamus. researchgate.net The collective evidence from these injury models suggests that endogenous activation of H3 receptors is part of the pathological response to injury and that exogenous activation with alpha-methylhistamine can exacerbate this damage.
Table 2: Role of H3 Receptor Modulation in Brain Injury Animal Models
| Injury Model | H3R Ligand Type | Investigated Compound | Key Finding | Animal Model | Reference |
|---|---|---|---|---|---|
| Cerebral Ischemia | Agonist | alpha-methylhistamine | Significantly aggravates delayed neuronal death. | Rats | nih.gov |
| Cerebral Ischemia | Antagonist | Thioperamide / Clobenpropit (B1669187) | Reduced impairment and infarct area. | Mice | nih.gov |
| Ischemia/Reperfusion | Antagonism / Knockout | N/A | H3R antagonism and H3R deletion protected against injury. | N/A | zju.edu.cn |
| Traumatic Brain Injury (TBI) | Antagonism / Knockout | N/A | Alleviated neurological injury in the late phase of TBI. | N/A | nih.gov |
| Traumatic Brain Injury (TBI) | Antagonist | Thioperamide | Protects against TBI by regulating H1R. | N/A | frontiersin.org |
Brain Penetration and Disposition Studies in Experimental Organisms
The ability of alpha-methylhistamine to cross the blood-brain barrier (BBB) and its subsequent disposition in the central nervous system are critical factors for its use in neuropharmacological research. Studies have shown that (R)-alpha-methylhistamine, due to its strong basicity and polarity, has poor penetration across biological membranes, including the BBB. nih.gov Furthermore, it is subject to rapid in vivo inactivation. nih.gov This is consistent with findings that its parent compound, histamine, is also effectively blocked from entering the brain from systemic circulation. researchgate.net
Despite these limitations, intraperitoneal administration of (R)-alpha-methylhistamine in mice and rats has been shown to produce measurable effects on central histamine metabolism. It significantly decreases the levels of histamine's primary metabolite, tele-methylhistamine (t-MH), indicating a reduction in histamine turnover and demonstrating that the compound does reach central H3 receptors to exert its pharmacological effect. nih.gov
To overcome the poor brain penetration, researchers have developed lipophilic, non-basic azomethine prodrugs of (R)-alpha-methylhistamine. nih.gov This chemical modification increases lipophilicity and reduces metabolic breakdown, resulting in significantly increased oral absorption and penetration into the brain. nih.gov These prodrugs are designed to be stable enough for administration while being sufficiently labile to release the active (R)-alpha-methylhistamine compound within the central nervous system, serving as valuable tools for in vivo studies. nih.gov Histamine clearance within the brain itself is not mediated by a single high-affinity transporter but involves several polyspecific organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT). nih.gov
Immunological and Inflammatory Research Contexts
Modulation of Immune Cell Function
The compound (R)-alpha-Methylhistamine has been a subject of investigation in immunological research, particularly for its effects on the function of specific immune cells. As a potent agonist for the histamine (B1213489) H3 receptor and an agonist for the H4 receptor, its activity provides insights into the roles these receptors play in modulating immune responses.
(R)-alpha-Methylhistamine has been identified as a stimulant for shape change in human eosinophils, a key cellular event indicative of eosinophil activation. Studies have demonstrated that H3/H4 receptor agonists, including (R)-alpha-Methylhistamine, induce a concentration-dependent shape change in these cells. This morphological alteration is a critical aspect of the eosinophil's role in inflammatory processes, as it is associated with their migration and effector functions. The effect is specific to eosinophils, as similar changes were not observed in neutrophils or basophils upon stimulation with histamine.
The response is mediated through the histamine H4 receptor. This is evidenced by the fact that the shape change induced by histamine agonists can be completely blocked by thioperamide (B1682323), an H3/H4 receptor antagonist, but not by antagonists specific to H1 or H2 receptors. Research has established an EC50 value of 66 nM for (R)-alpha-Methylhistamine in stimulating H4-mediated eosinophil shape change.
| Agonist | Receptor Selectivity | EC50 Value (nM) |
|---|---|---|
| Clobenpropit (B1669187) | H4 Agonist / H3 Antagonist | 3 |
| (R)-alpha-Methylhistamine | H3/H4 Agonist | 66 |
| Imetit (B1201578) | H3/H4 Agonist | 85 |
| Clozapine | H4 Agonist / H3 Antagonist | 556 |
| N-alpha-Methylhistamine | H3/H4 Agonist | 701 |
The morphological changes observed in immune cells like eosinophils are fundamentally driven by the dynamic reorganization of the cellular cytoskeleton. The activation of eosinophils via the H4 receptor initiates signaling pathways that lead to significant cytoskeletal rearrangements. Specifically, research has shown that histamine-induced shape change in eosinophils is accompanied by actin polymerization. This process, where globular actin monomers assemble into filamentous actin, is essential for altering cell shape, adhesion, and motility, which are all critical functions for immune cell responses during inflammation. The inhibition of shape change and actin polymerization by pertussis toxin suggests that these effects are mediated through coupling to a Gαi/o G-protein, a key component in cellular signaling pathways.
Influence on Inflammatory Mediator Release
While not directly causing the release of granular contents, the activation of H4 receptors by agonists plays a role in modulating the release of inflammatory mediators. Studies show that histamine-induced activation of eosinophils leads to a significant upregulation of the cell adhesion molecule CD11b. This upregulation is a crucial step in the inflammatory cascade, facilitating the adhesion of eosinophils to the endothelium and their subsequent migration into tissues.
Furthermore, H4 receptor activation has been shown to prime eosinophils, enhancing their chemotactic responses to other inflammatory mediators like eotaxin. This indicates that while alpha-Methylhistamine (B1220267) may not be a direct chemoattractant for eosinophils, its action on the H4 receptor can amplify the inflammatory response by making these cells more sensitive to other chemotactic signals present at a site of inflammation.
| Cellular Response | Observed Effect | Mediating Receptor | Associated Inflammatory Process |
|---|---|---|---|
| Shape Change | Induced | H4 | Cell Activation / Motility |
| Actin Polymerization | Induced | H4 | Cytoskeletal Rearrangement |
| CD11b Upregulation | Induced | H4 | Cell Adhesion and Migration |
| Chemotaxis to Eotaxin | Primed/Enhanced | H4 | Targeted Cell Recruitment |
Role in General Immunomodulation in Animal Models
The role of histamine receptors in immunomodulation is an area of active research, often utilizing animal models to understand disease pathology. For instance, in the experimental autoimmune encephalomyelitis (EAE) mouse model, which is used to study multiple sclerosis, the effects of modulating histamine receptors have been investigated. A study using the specific H4 receptor agonist 4-Methylhistamine (B1206604) demonstrated that activation of this receptor can aggravate disease progression.
In this model, administration of the H4 agonist led to increased clinical scores of the disease. This was associated with the promotion of pro-inflammatory signaling, including increased expression of NF-κB p65 and various inflammatory cytokines like GM-CSF, MCP-1, IL-6, and TNF-α in B cells and in the brain. Although this research was conducted with 4-Methylhistamine, it highlights the potential pro-inflammatory role of H4 receptor activation in the context of autoimmune diseases. These findings suggest that compounds acting as H4 receptor agonists, such as (R)-alpha-Methylhistamine, could have significant immunomodulatory effects in vivo, potentially exacerbating certain types of inflammatory responses.
Investigation in Pre Clinical Disease Models Mechanistic Focus
Cancer Research
In the realm of oncology, research has explored the effects of alpha-Methylhistamine (B1220267) on several aspects of tumor biology, including growth, invasion, and the tumor microenvironment.
Investigations into cholangiocarcinoma (CCA), a cancer of the bile ducts, have demonstrated that the histamine (B1213489) H3 receptor agonist, (R)-alpha-methylhistamine dihydrobromide (RAMH), inhibits the growth of cholangiocarcinoma cells. nih.govnih.gov In vitro studies using CCA cell lines (Mz-ChA-1, HuH-28, and CCLP-1) showed that RAMH suppressed cell growth. nih.gov This inhibitory effect is linked to the activation of a specific signaling pathway. nih.govnih.gov Specifically, RAMH was found to increase levels of d-myo-inositol 1,4,5-trisphosphate (IP3) and promote the phosphorylation of protein kinase C alpha (PKCα). nih.govnih.gov This activation of PKCα subsequently leads to the dephosphorylation and inactivation of extracellular signal-regulated kinase (ERK)-1/2, a key regulator of cell proliferation. nih.govnih.gov The crucial role of PKCα was confirmed when silencing the PKCα gene prevented the inhibitory effects of RAMH on both cell growth and ERK1/2 phosphorylation. nih.govnih.gov
In an in vivo model using BALB/c nude mice with implanted tumors, treatment with RAMH resulted in a decrease in tumor growth. nih.govnih.gov These findings suggest that RAMH inhibits cholangiocarcinoma growth through a PKCα-dependent mechanism that involves the downregulation of the ERK1/2 signaling pathway. nih.govnih.gov
| Cell Line | Effect of (R)-alpha-methylhistamine | Key Mechanistic Findings |
| Mz-ChA-1 | Growth inhibition | Increased IP3 levels, increased PKCα phosphorylation, decreased ERK1/2 phosphorylation. nih.govnih.gov |
| HuH-28 | Growth inhibition | Suppressed cell proliferation. nih.gov |
| CCLP-1 | Growth inhibition | Suppressed cell proliferation. nih.gov |
Research on glioblastoma (GBM), an aggressive brain tumor, has indicated that the histamine H3 receptor (H3R) is overexpressed in glioma cells and tissues. nih.gov The H3R agonist (R)-alpha-methylhistamine dihydrobromide (RAMH) has been used to study the downstream effects of H3R activation. nih.govnih.gov Activation of H3R by RAMH was shown to promote the invasion of glioblastoma cells. nih.govnih.gov This pro-invasive effect is mediated through the activation of key signaling pathways, namely the PI3K/Akt and MEK/ERK pathways. nih.govnih.gov Studies have shown that RAMH treatment significantly increased the phosphorylation levels of PI3K, Akt, MEK, and ERK. nih.gov Conversely, inhibition of H3R, either by using an antagonist (ciproxifan) or through siRNA, suppressed the proliferation and invasiveness of the U87MG glioblastoma cell line. nih.govnih.gov Furthermore, blocking the Akt or ERK pathways with antagonists or siRNAs was sufficient to suppress the invasion mediated by the H3R agonist RAMH. nih.govnih.gov These findings collectively point to the H3R and its downstream PI3K/Akt and MEK/ERK signaling pathways as key mediators of glioblastoma invasion. nih.gov
Epithelial-to-mesenchymal transition (EMT) is a cellular process that allows epithelial cells to acquire mesenchymal, fibroblast-like properties, which enhances their migratory and invasive capabilities. nih.govyoutube.com This process is a critical factor in the invasiveness of many cancers, including glioblastoma. nih.govnih.gov In the context of glioblastoma, the histamine H3 receptor (H3R) has been implicated in the regulation of EMT. nih.govnih.gov Inhibition of H3R in the U87MG glioblastoma cell line led to a suppression of EMT activators such as Snail, Slug, and Twist. nih.govnih.gov This was accompanied by an upregulation of epithelial markers like E-cadherin and ZO-1, and a downregulation of mesenchymal markers, including vimentin (B1176767) and N-cadherin. nih.govnih.gov Conversely, activation of H3R by its agonist, (R)-alpha-methylhistamine dihydrobromide, is associated with the promotion of invasion, a process closely linked to EMT. nih.govnih.gov The underlying mechanism involves the PI3K/Akt and MEK/ERK signaling pathways, which are known to be key regulators of EMT. nih.gov Inhibition of these pathways was shown to suppress the H3R-agonist-mediated invasion and reorganization of cadherins. nih.govnih.gov This suggests that H3R activation contributes to the mesenchymal phenotype of glioblastoma cells, thereby promoting their invasive potential. nih.gov
| Condition | Effect on EMT Markers in Glioblastoma Cells | Signaling Pathway Implication |
| H3R Inhibition (siRNA or antagonist) | Upregulated Epithelial Markers: E-cadherin, ZO-1. Downregulated Mesenchymal Markers: Vimentin, N-cadherin. Downregulated EMT Activators: Snail, Slug, Twist. nih.govnih.gov | Inactivation of PI3K/Akt and MEK/ERK pathways. nih.govnih.gov |
| H3R Activation (with RAMH) | Promotes invasion and reorganization of cadherins. nih.govnih.gov | Activation of PI3K/Akt and MEK/ERK pathways. nih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process. nih.gov In pre-clinical models of cholangiocarcinoma, the H3R agonist (R)-alpha-methylhistamine dihydrobromide (RAMH) has been shown to impact angiogenesis. nih.govnih.gov In vivo experiments with BALB/c nude mice bearing cholangiocarcinoma tumors revealed that treatment with RAMH led to a significant decrease in the expression of VEGF-A and VEGF-C. nih.govnih.gov Additionally, the expression of their corresponding receptors, VEGF receptor 2 (VEGFR2) and VEGF receptor 3 (VEGFR3), was also reduced in the tumors of RAMH-treated mice. nih.govnih.gov This anti-angiogenic effect was observed alongside the inhibition of tumor growth, suggesting that the therapeutic potential of RAMH in this cancer model may be due in part to its ability to suppress the formation of new blood vessels that supply the tumor. nih.govnih.gov
Neurological Disorder Models (Excluding Clinical Human Data)
The role of alpha-Methylhistamine has also been explored in animal models of neurological conditions, particularly those involving cognitive function.
The effects of (R)-alpha-Methylhistamine ((R)-alpha-MeHA), a selective H3 receptor agonist, have been investigated in a rat model of spatial learning and memory using a water maze. nih.gov In these studies, scopolamine, a muscarinic antagonist, was used to induce a learning and memory deficit, mimicking amnesia. nih.gov When administered alone, (R)-alpha-MeHA did not have a noticeable effect on the initial learning phase but did enhance spatial recall at a higher dose during a subsequent probe test. nih.gov
When administered to rats with scopolamine-induced deficits, (R)-alpha-MeHA demonstrated a capacity to reverse these cognitive impairments. nih.gov It partially or completely reversed the deficit observed during the training phase. nih.gov In the post-training transfer test, which assesses memory recall, (R)-alpha-MeHA significantly reduced the scopolamine-induced memory deficit. nih.gov These results suggest an interaction between the central histaminergic and cholinergic systems in processes related to spatial learning and memory. nih.gov
Interactions with Dopamine (B1211576) Systems in Neurological Disease Models
The interaction between the brain's histamine and dopamine systems, particularly involving the histamine H3 receptor (H3R), is a critical area of investigation for understanding the pathophysiology of various neurological disorders. Alpha-Methylhistamine, as a selective H3R agonist, has been instrumental in elucidating these complex mechanisms. Research in animal models demonstrates that activation of the H3R by agonists like R-(−)-α-methylhistamine dihydrobromide can significantly modulate dopamine D2 receptor (D2R)–dependent signaling and behaviors. pnas.org
Studies have shown that the H3R is highly prevalent in the spiny projection neurons of the striatum, co-localizing with both dopamine D1 receptors (D1R) and D2 receptors. pnas.org Mechanistic investigations have revealed the existence of H3R–D2R protein complexes in the mouse striatum. pnas.org Activation of the H3R with R-(−)-α-methylhistamine has been found to mitigate behaviors induced by D2R agonists, such as quinpirole. Specifically, it attenuates D2R agonist-induced locomotor activity and stereotypic behaviors in mice. pnas.org This behavioral modulation is rooted in functional interactions at the molecular level. For instance, H3R activation modulates the Akt–glycogen synthase kinase 3 beta (GSK3β) signaling pathway in response to D2R stimulation. pnas.org This effect is dependent on β-arrestin 2 and is specific to D2R-expressing spiny projection neurons, highlighting a precise mechanism of interaction. pnas.org
The antagonistic relationship extends to the dopamine D1 receptor, where H3R activation can counteract D1R-mediated effects. nih.gov The use of reserpinized mice, a model relevant to Parkinson's disease, has helped demonstrate these postsynaptic interactions between H3 and both D1 and D2 receptors. nih.gov The high density of H3 receptors in brain regions like the striatum, nucleus accumbens, and substantia nigra underscores their importance in regulating the dopaminergic system, which is pivotal in motor control and motivation. nih.gov These findings suggest that the histaminergic system, through H3R activation, exerts a significant modulatory influence on dopamine signaling, which has implications for conditions characterized by dysfunctional dopaminergic neurotransmission, such as Parkinson's disease and Huntington's disease. nih.govresearchgate.net
Table 1: Research Findings on alpha-Methylhistamine and Dopamine System Interactions
| Model System | Key Intervention(s) | Observed Mechanistic Interaction | Behavioral Outcome | Reference |
|---|---|---|---|---|
| Mouse Striatum / Reserpinized Mice | Co-activation of H3R with R-(−)-α-methylhistamine (RAMH) and D2R with quinpirole. | Demonstrated existence of H3R–D2R protein complexes. H3R activation modulated the Akt-GSK3β signaling pathway in D2R-expressing neurons via a β-arrestin 2–dependent mechanism. | RAMH attenuated D2R agonist-induced locomotion and stereotypic behavior. | pnas.org |
| Sheep Brain Striatum Membranes | Radioligand binding assays with D2 receptor antagonists/agonists in the presence of R-α-methylhistamine (RAMH). | Investigated the biochemical interaction and formation of receptor complexes. | Biochemical evidence of H3R-D2R interaction. | nih.gov |
| Reserpinized Mice | Administration of H3R antagonists with D1R and D2R agonists. | Demonstrated postsynaptic antagonistic interactions between H3 receptors and both D1 and D2 receptors. | H3R blockade potentiated locomotor activation induced by D1 and D2 receptor agonists. | nih.gov |
Metabolic Research Models
Research on Food Intake and Pica Behavior in Animals
The role of the histaminergic system in the regulation of metabolism and feeding behavior is an area of active research. Alpha-Methylhistamine, by acting as an H3R agonist, has been used to probe the function of this receptor in the control of food intake. Preclinical studies in animal models have shown that direct activation of central H3 receptors is generally orexigenic, meaning it stimulates food intake.
Research using various H3R agonists, which are functionally similar to alpha-Methylhistamine, has demonstrated that their administration into the brain can elicit feeding behavior. For instance, central administration of the H3R agonist imetit (B1201578) was found to increase food intake in rats and Siberian hamsters. This effect is believed to occur because H3 receptors act as presynaptic autoreceptors on histaminergic neurons; their activation suppresses histamine release. Since brain histamine is generally considered to act as a satiety signal (promoting a feeling of fullness), reducing its release via H3R agonism leads to an increase in appetite. Conversely, H3R antagonists or inverse agonists have been shown to suppress food intake, further supporting this mechanism. While these studies primarily use other agonists like imetit, alpha-Methylhistamine is a foundational tool compound that helped define the pharmacology of the H3 receptor.
Regarding pica, the compulsive consumption of non-nutritive substances, there is a lack of direct scientific evidence from the retrieved literature investigating the specific effects of alpha-Methylhistamine dihydrobromide. Research into the neurobiology of pica often points towards the involvement of the dopaminergic system, where dopamine-increasing medications have shown some efficacy in reducing pica behaviors. nih.gov However, a direct mechanistic link between H3R activation by alpha-Methylhistamine and the manifestation of pica has not been substantially documented in animal models.
Table 2: Research Findings on H3 Receptor Agonism and Food Intake
| Model System | H3R Agonist Used | Route of Administration | Observed Effect on Food Intake | Reference |
|---|---|---|---|---|
| Mice | Imetit | Oral & Intracerebroventricular | Decreased appetite and body weight. (Note: This study showed anorexigenic effects, contrary to others, highlighting complexity). | pnas.org from search 2 |
| Rats | Imetit | Central Administration | Increased feeding. | researchgate.net from search 2 |
| Siberian Hamsters (lean state) | Imetit | Intracerebroventricular | Increased food intake. | researchgate.net from search 2 |
| Rats | Immepip | Central Administration | Elicited feeding behavior. | nih.gov from search 2 |
Analytical and Methodological Approaches in Research
Utilization in Receptor Binding Assays
Alpha-Methylhistamine (B1220267) dihydrobromide is a critical tool in the study of histamine (B1213489) receptors, particularly the H3 receptor, for which its (R)-enantiomer is a potent and selective agonist. targetmol.combiocrick.com Its utility in receptor binding assays stems from its ability to specifically interact with these receptors, allowing for their characterization and quantification.
Radiolabeled forms of alpha-methylhistamine, such as 3H-α-methylhistamine and [3H]N-α-methylhistamine, are invaluable in ligand binding studies. vu.nlnih.gov These radioligands enable the direct measurement of binding to histamine H3 receptors in various tissues and cell preparations. vu.nl For instance, [3H]Nα-methylhistamine has been used to characterize H3 receptors in homogenates of rat cerebral cortex.
However, the use of full agonists like radiolabeled alpha-methylhistamine as radioligands can present challenges, such as receptor internalization in cell-based systems, which can complicate the interpretation of binding data. nih.gov Studies have shown that the binding mechanism of agonists like [3H]N-α-methylhistamine and [3H]R-α-methylhistamine can be more complex than a simple one-step interaction, exhibiting biphasic association and dissociation curves. vu.nl This suggests a more intricate binding process to the H3 receptor. vu.nl
Despite these complexities, radiolabeled alpha-methylhistamine continues to be a standard tool. In competition binding experiments, unlabeled compounds are used to displace the radioligand from the receptor, allowing for the determination of the binding affinities (Ki values) of these new compounds. nih.gov
Table 1: Binding Data for Standard H3 Receptor Ligands
| Compound | pKi Value |
| (R)-(−)-α-methylhistamine (RAMH) | 8.1 |
| (S)-(+)-α-methylhistamine (SAMH) | 6.2 |
| Histamine | 7.8 |
| Imetit (B1201578) | 8.5 |
| Clobenpropit (B1669187) | 9.0 |
| Thioperamide (B1682323) | 8.3 |
| Pitolisant | 8.7 |
| JNJ-5207852 | 8.9 |
| This table is based on data from competition binding experiments using a novel tritiated radioligand at HEK293T cells stably expressing the human H3 receptor. nih.gov |
Autoradiography utilizing radiolabeled alpha-methylhistamine has been instrumental in mapping the distribution of H3 receptors in the brain. This technique allows for the visualization of receptor locations within tissue sections, providing valuable information about their anatomical distribution. A detailed autoradiographic mapping of histamine H3 receptors in the rat brain has been accomplished using this methodology, contributing significantly to the understanding of the histaminergic system. nih.gov
Functional Assays in Cell Lines
Functional assays in cell lines are crucial for understanding the cellular consequences of receptor activation by ligands such as alpha-methylhistamine. These assays move beyond simple binding and explore the downstream effects on cell behavior and signaling.
(R)-alpha-methylhistamine has been shown to influence cellular proliferation. Studies in rats have demonstrated that this H3 receptor agonist can promote epithelial cell proliferation throughout the gastrointestinal tract. nih.gov Administration of (R)-alpha-methylhistamine led to a significant increase in the number of BrdU-positive (proliferating) cells in the gastric fundus and antrum, as well as in the small and large intestines. nih.gov This growth-promoting effect was observed to be long-lasting. nih.gov
In rat oxyntic mucosa, (R)-alpha-methylhistamine dose-dependently increased the number of proliferating cells within one hour of administration. nih.govnih.gov This effect was reversible by H3 receptor antagonists, confirming the involvement of this receptor subtype. nih.govnih.gov Interestingly, the (S)-isomer of alpha-methylhistamine did not have the same effect on proliferation. nih.govnih.gov
Table 2: Effect of (R)-alpha-Methylhistamine on Cellular Proliferation
| Tissue | Effect on Proliferation | Time Frame |
| Rat Gastrointestinal Tract | Increased | Peak effect between 1 and 24 hours |
| Rat Oxyntic Mucosa | Increased | Within 1 hour |
Beyond proliferation, (R)-alpha-methylhistamine has also been found to modulate cellular migration. In the rat oxyntic mucosa, it accelerated the outward migration of pit cells 24 hours after administration. nih.govnih.gov This effect was also counteracted by an H3 receptor antagonist, indicating that it is a receptor-mediated process. nih.govnih.gov
Activation of the H3 receptor by agonists like alpha-methylhistamine initiates intracellular signaling cascades. While direct studies on alpha-methylhistamine's effect on phosphorylation states are not detailed in the provided context, it is known that H3 receptor activation can modulate the mitogen-activated protein kinase (MAPK) and Akt signaling pathways. rndsystems.com
Furthermore, when the histamine H3 receptor is co-expressed with the dopamine (B1211576) D1 receptor, its activation can lead to signaling through the MAPK pathway, a phenomenon not observed when the H3 receptor is expressed alone. nih.gov This highlights the complexity of H3 receptor signaling and its potential for crosstalk with other receptor systems. nih.gov
Studies using Chinese hamster ovary (CHO) cells expressing human H2 receptors have shown that N-alpha-methyl-histamine, another H3 receptor agonist, can also act as a potent H2 receptor agonist, leading to a dose-dependent stimulation of cAMP production. nih.gov This effect was inhibited by an H2 antagonist but not an H3 antagonist, demonstrating the specificity of this interaction. nih.gov
Role as a Standard Agonist for H3 Receptor Research
Alpha-Methylhistamine, particularly the (R)-enantiomer, is widely recognized and utilized as a potent and standard agonist for the histamine H3 receptor. tocris.comrndsystems.com Its high affinity and selectivity for the H3 receptor make it an invaluable tool for characterizing the receptor's function and for studying its role in various physiological processes. rndsystems.comtargetmol.com
It exhibits a dissociation constant (Kd) of 50.3 nM for the H3 receptor and displays over 200-fold selectivity for the H3 receptor over the H4 receptor. rndsystems.com This high selectivity is crucial for ensuring that observed effects are indeed mediated by the H3 receptor. As a standard agonist, it is used to investigate the autoregulatory role of the H3 receptor in modulating histamine release and synthesis. nih.gov Its use in both in vitro and in vivo models has been fundamental to our understanding of the pharmacology and physiological significance of the H3 receptor.
Q & A
Q. What are the primary receptor targets of alpha-methylhistamine dihydrobromide, and how is selectivity validated in experimental models?
this compound is a potent and selective agonist of histamine H3 receptors (H3R), with a dissociation constant (Kd) of 50.3 nM in rat cortical membranes . Selectivity is validated through competitive binding assays using radiolabeled ligands (e.g., [³H]-Nα-methylhistamine) and functional assays in isolated tissues, such as guinea pig ileum, where it inhibits electrically induced contractions via H3R activation. Cross-reactivity with H2 or H4 receptors is minimized by using antagonists like tiotidine (H2R) or JNJ 7777120 (H4R) in control experiments .
Q. What are standard dosages and administration routes for in vivo studies investigating H3 receptor modulation?
In rabbits, subcutaneous (s.c.) administration at 10 µg/kg twice daily for 10 days is used to assess hepatotoxicity . For neurochemical studies in rats, direct perfusion into the basolateral amygdala (BLA) at 1–10 µM concentrations is employed to evaluate H3R-mediated neurotransmitter release . Dose optimization should include pilot studies with escalating doses (1–100 µg/kg) and pharmacokinetic profiling to account for blood-brain barrier penetration .
Q. How is purity and stability ensured for this compound in experimental preparations?
Purity (>98%) is confirmed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as outlined in Certificate of Analysis (COA) documentation . For stability, lyophilized aliquots are stored at -20°C in anhydrous conditions, and working solutions are prepared in degassed, pH-adjusted buffers (e.g., 0.1 M PBS) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve conflicting data on this compound’s effects across different neural circuits?
Discrepancies in neurotransmitter modulation (e.g., GABA vs. dopamine) arise from model-specific variables, such as brain region heterogeneity (e.g., BLA vs. striatum) or species differences (rat vs. human H3R isoforms). To address this, employ in situ hybridization to map H3R distribution and use slice electrophysiology with selective antagonists (e.g., thioperamide) to isolate receptor-specific effects . Meta-analyses of dose-response curves across studies can identify outliers due to methodological variability .
Q. What experimental designs are optimal for assessing cross-reactivity with H2 receptors in inflammatory models?
Use a two-pronged approach:
- Pharmacological profiling : Co-administer this compound with H2R antagonists (e.g., ranitidine) in leukotriene biosynthesis assays in human neutrophils .
- Genetic validation : Compare wild-type and H2R-knockout murine models in histamine-induced cytokine release assays. Data normalization to baseline H2R activity (via qPCR) ensures specificity .
Q. How should researchers integrate this compound into mixed-methods studies exploring cognitive-behavioral outcomes?
Combine quantitative measures (e.g., microdialysis for acetylcholine levels in rat prefrontal cortex) with qualitative behavioral scoring (e.g., Morris water maze performance). Use a convergent parallel design:
Q. What strategies mitigate variability in neurochemical measurements during prolonged perfusion studies?
- Exclusion criteria : Exclude animals with <90% accurate probe placement in target brain regions (e.g., BLA) .
- Internal controls : Spike samples with deuterated internal standards (e.g., d4-histamine) to correct for recovery rates during mass spectrometry .
- Time-series normalization : Express data as percentage change from baseline (pre-drug) to account for diurnal fluctuations .
Methodological Guidance
How to formulate a rigorous research question for grant proposals involving this compound?
Apply the FINERMAPS framework:
Q. What statistical approaches are recommended for analyzing dose-dependent hepatotoxicity data?
Use non-linear regression (e.g., log-dose vs. response) to calculate EC50 values for liver enzyme elevation (ALT/AST). Apply ANOVA with post-hoc Tukey tests to compare treatment groups (e.g., 10 µg/kg vs. histamine controls) . For skewed data, employ non-parametric alternatives (e.g., Kruskal-Wallis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
